(S)-Carisbamate-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
[(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1/i1D,2D,3D,4D |
InChI Key |
OLBWFRRUHYQABZ-SFSAVJDPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@@H](COC(=O)N)O)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Origin of Product |
United States |
Synthetic Strategies for the Production of S Carisbamate D4
Precursor Selection and Isotopic Enrichment Methodologies
The synthesis of (S)-Carisbamate-d4 necessitates the careful selection of starting materials that introduce both the required (S)-stereochemistry and the deuterium (B1214612) labels at specific positions on the aromatic ring. The IUPAC name for this compound is [(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate (B1207046), which confirms that the four deuterium atoms are located on the phenyl ring. nih.gov
The primary precursors must therefore include a deuterated aromatic compound and a chiral synthon to establish the stereocenter. A logical starting point for the deuterated portion is a heavily deuterated chlorobenzene (B131634) derivative. The deuterium itself is a stable, non-radioactive isotope of hydrogen. bioscientia.de While it occurs naturally at a very low abundance (about 0.0156%), it can be economically enriched from heavy water (D₂O). bioscientia.de This enriched deuterium source is then used to synthesize the necessary deuterated precursors through various chemical reactions.
For the chiral component, the synthesis would typically employ a precursor that already contains the desired (S)-stereochemistry. This "chiral pool" approach is a common strategy in pharmaceutical synthesis to ensure high enantiomeric purity in the final product.
Table 1: Potential Precursors for this compound Synthesis
| Component | Precursor Example | Purpose |
| Deuterated Aromatic | 1-chloro-2-iodobenzene-d₄ | Introduces the tetradeuterated chlorophenyl moiety. |
| Chiral Synthon | (S)-glycidol or a derivative | Provides the chiral backbone for the (S)-configuration. |
| Carbamoyl Group | Phosgene, triphosgene, or CDI | Used in the final step to form the carbamate functional group. researchgate.net |
Isotopic enrichment refers to the mole fraction of the specific isotope (in this case, deuterium) at a particular site within the molecule, expressed as a percentage. isotope.com It is crucial to use precursors with very high isotopic enrichment to ensure the final product meets the required d4 specification.
Stereoselective Synthesis Approaches for this compound
A prevalent strategy involves the stereospecific opening of a chiral epoxide. The synthesis could proceed as follows:
Formation of an Organometallic Reagent: The deuterated precursor, such as 1-chloro-2-iodobenzene-d₄, is converted into an organometallic reagent (e.g., a Grignard or organolithium reagent).
Epoxide Opening: This deuterated organometallic reagent then attacks a suitable chiral electrophile, such as (S)-glycidol or (R)-epichlorohydrin, in a stereospecific manner. The nucleophilic attack opens the epoxide ring, creating the C-C bond and establishing the secondary alcohol with the desired (S) configuration.
Carbamoylation: The resulting (S)-2-(2-chlorophenyl-d₄)-2-hydroxyethylamine intermediate is then reacted with a carbamoylating agent to install the carbamate group, yielding the final this compound.
This approach, starting with an enantiomerically pure precursor, is often more efficient and reliable for producing a single enantiomer than separating a racemic mixture. mdpi.com
Deuterium Incorporation Techniques and Site Specificity in this compound Synthesis
The site-specific incorporation of deuterium into the aromatic ring of this compound is fundamental to its identity. While general methods for deuterium labeling exist, such as catalytic hydrogen-isotope exchange (HIE), achieving precise and complete deuteration at specific sites often requires a bottom-up synthetic approach using pre-labeled building blocks. researchgate.netnih.gov
For this compound, the deuterium atoms are located on the chlorophenyl ring. The most direct method to ensure this specific labeling pattern is to begin the synthesis with an aromatic precursor that is already tetradeuterated, such as benzene-d₆. This can be converted to the required 1-chloro-2-X-benzene-d₄ (where X is a group suitable for forming an organometallic reagent, like I or Br) through established aromatic substitution reactions.
Alternative late-stage deuteration techniques, such as reductive deuteration using D₂O as the deuterium source, are continually being developed and offer more efficient pathways for creating deuterated compounds. organic-chemistry.orgsci-hub.se However, for aromatic systems, ensuring complete and site-specific deuteration without side reactions can be challenging, making the use of a deuterated starting material a more robust strategy. nih.gov The key advantage of this precursor-based method is the unambiguous placement and high level of deuterium incorporation at the desired positions. nih.gov
Verification of Isotopic Purity and Structural Integrity of Synthesized this compound
After synthesis, a rigorous analytical process is required to confirm the identity, purity, and structural integrity of the this compound. This involves a combination of chromatographic and spectroscopic techniques. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular weight of the synthesized compound. rsc.org For this compound, the measured mass should correspond to the theoretical mass, which is approximately 4 Da greater than the non-deuterated analogue due to the four deuterium atoms. nih.gov MS analysis also allows for the calculation of isotopic purity by measuring the relative abundance of molecules with different numbers of deuterium atoms (d₀, d₁, d₂, d₃, d₄). rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for quantification and structural confirmation, often employing the deuterated compound as an internal standard for analyzing the non-deuterated version, or vice-versa. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for unequivocally determining molecular structure. wordpress.comconicet.gov.ar
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the aromatic ring should be absent or significantly diminished, confirming their replacement by deuterium.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location on the aromatic ring.
¹³C NMR (Carbon-13 NMR): The carbon signals for the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and potentially a slight shift, further confirming the sites of deuteration.
Table 2: Analytical Techniques for Verification of this compound
| Technique | Purpose | Expected Result |
|---|---|---|
| LC-MS/MS | Confirm molecular weight and isotopic purity. | Molecular ion peak at ~219.66 g/mol ; High abundance of the d₄ species. nih.govaxios-research.com |
| ¹H NMR | Confirm structure and site of deuteration. | Absence of signals in the aromatic region (positions 3, 4, 5, 6). |
| ²H NMR | Directly detect deuterium atoms. | Presence of signals corresponding to the aromatic deuterons. |
| Chiral HPLC | Determine enantiomeric purity. | A single major peak corresponding to the (S)-enantiomer. |
This comprehensive analytical approach ensures that the synthesized this compound meets the required specifications for structural integrity, isotopic enrichment, and stereochemical purity. rsc.org
Advanced Analytical Methodologies Employing S Carisbamate D4
Role of (S)-Carisbamate-d4 as an Internal Standard in Mass Spectrometry-Based Assays
This compound is frequently utilized as an internal standard in the quantitative analysis of other compounds, such as the antiepileptic drug Cenobamate, by mass spectrometry. researchgate.net The primary function of an internal standard is to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results. sci-hub.serfppl.co.in The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, which is a key characteristic of stable isotope-labeled compounds like this compound. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
In LC-MS/MS assays, this compound, often referred to as CBM-D4, serves as an internal standard for the quantification of analytes in complex biological matrices like human plasma. researchgate.net For instance, a method for quantifying Cenobamate in human plasma utilized CBM-D4 as the internal standard. researchgate.net The chromatographic separation was achieved on an Eclipse C18 column with a mobile phase consisting of 0.1% formic acid in a 20:80 v/v ratio of acetonitrile, at a flow rate of 0.6 ml/min. researchgate.net Detection was performed using multiple reaction monitoring (MRM) in positive ion mode. researchgate.net The mass transitions monitored were m/z 268.23 → 198.10 for Cenobamate and m/z 272.11 → 198.10 for the internal standard, CBM-D4. researchgate.net This method demonstrated high sensitivity, with a lower limit of quantification of 10 ng/ml. researchgate.net
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Integrations
The integration of this compound into UHPLC-MS/MS methods further enhances analytical performance by providing faster analysis times and improved resolution. While some UHPLC-MS/MS methods for similar compounds have employed other deuterated standards like felbamate-d4 (B23860) or lamotrigine-13C-d3, the principle remains the same: to use a stable isotope-labeled internal standard for robust quantification. mdpi.comresearchgate.net The use of such standards is considered the "gold standard" for normalizing the analyte signal. mdpi.com UHPLC systems, with their smaller particle size columns, allow for more efficient separations, which, when coupled with the sensitivity and selectivity of tandem mass spectrometry, provide a powerful tool for bioanalysis. molnar-institute.com
Quantitative Accuracy and Precision Enhancement in Bioanalytical Assays
The use of a stable isotope-labeled internal standard like this compound is crucial for enhancing the quantitative accuracy and precision of bioanalytical assays. nih.gov By mimicking the analyte's behavior during extraction, chromatography, and ionization, it effectively corrects for any variability that may occur. nih.gov In one study, the intraday and interday precision variations for an LC-MS/MS method using a deuterated internal standard were within 15%, and the accuracy values were also within 15% of the relative error. researchgate.net Another study reported intra- and inter-day precision values of less than 14.97% and 14.86%, respectively, with accuracy values less than 3.37% and 7.13%. researchgate.net These low variability values underscore the effectiveness of using a deuterated internal standard to ensure reliable and reproducible results.
Method Development and Validation Paradigms Utilizing this compound
The development and validation of bioanalytical methods are governed by strict regulatory guidelines to ensure the reliability of the data. rfppl.co.inajpaonline.com this compound plays a key role in these processes, particularly in establishing linearity, calibration ranges, and mitigating matrix effects. researchgate.netmdpi.com
Linearity and Calibration Range Assessments
A critical aspect of method validation is the assessment of linearity and the establishment of a suitable calibration range. In a study quantifying Cenobamate using its deuterated analog as an internal standard, a linear curve was achieved over a concentration range of 10 to 500 ng/ml, with a correlation coefficient (r²) of 0.999. researchgate.net Another method demonstrated linearity from 10 to 5000 ng/mL with a correlation coefficient (r) of 0.9946. researchgate.net These findings demonstrate the ability to generate a linear response over a broad range of concentrations, which is essential for accurate quantification of unknown samples.
Table 1: Linearity and Calibration Range Data
| Analyte | Internal Standard | Concentration Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|---|
| Cenobamate | Cenobamate-d4 | 10 - 500 ng/ml | 0.999 (r²) | researchgate.net |
| Cenobamate | Carisbamate (B1668445) | 10 - 5000 ng/mL | 0.9946 (r) | researchgate.net |
| Entrectinib | D4-entrectinib | 1 - 20 ng/ml | 0.999 | innovareacademics.in |
Matrix Effect Mitigation Strategies
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the biological matrix, is a significant challenge in LC-MS/MS bioanalysis. eijppr.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects. nih.gov Because the internal standard is structurally and chemically very similar to the analyte, it experiences nearly identical matrix effects, allowing for accurate correction of the analyte's signal. nih.gov Other strategies to reduce matrix effects include optimizing sample clean-up procedures, modifying chromatographic conditions to separate the analyte from interfering matrix components, and sample dilution. eijppr.comsigmaaldrich.comresearchgate.net In one study, the matrix effect for an assay using an internal standard was found to be 98.59%, indicating minimal impact on quantification. researchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Carisbamate |
| Cenobamate |
| Cenobamate-d4 |
| Felbamate-d4 |
| Lamotrigine-13C-d3 |
| Entrectinib |
| D4-entrectinib |
| Dopamine |
Specificity and Selectivity in Complex Biological Matrices
The use of this compound as an internal standard significantly enhances the specificity and selectivity of analytical methods for quantifying Carisbamate in complex biological matrices such as plasma. clearsynth.comcerilliant.com In bioanalysis, specificity refers to the ability of the method to measure the analyte of interest without interference from other substances that may be present in the sample, including metabolites, impurities, or other co-administered drugs. e-b-f.eu Selectivity, a closely related concept, is the ability to distinguish the analyte from these other components. e-b-f.eu
Deuterated internal standards like this compound are ideal for this purpose because they are chemically identical to the analyte, meaning they exhibit the same chromatographic retention time, extraction recovery, and ionization response in mass spectrometry. aptochem.com This co-elution is a crucial characteristic that helps to compensate for variations during sample preparation and analysis, such as extraction losses and matrix effects. clearsynth.comaptochem.com Matrix effects, caused by other compounds in the biological sample interfering with the ionization of the analyte, can be a significant source of error in quantitative analysis. clearsynth.com By comparing the signal of the analyte to the known concentration of the co-eluting deuterated internal standard, these effects can be effectively normalized, leading to more accurate and precise measurements. clearsynth.comcerilliant.com
For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cenobamate in rat plasma, Carisbamate was utilized as an internal standard. mdpi.com This highlights the importance of having a structurally similar compound to ensure reliable quantification in a biological matrix. While this study used the non-deuterated form, the principle of using a closely related compound to ensure specificity and selectivity remains the same and is further enhanced by isotopic labeling.
Research has demonstrated the successful development and validation of LC-MS/MS methods for the determination of Carisbamate in rat plasma, achieving high sensitivity and specificity. nih.govnih.gov These methods often involve a simple protein precipitation step, followed by chromatographic separation and detection by mass spectrometry. mdpi.comnih.gov The use of a deuterated internal standard in such methods is a key component for ensuring the robustness and reliability required for high-throughput bioanalytical applications. aptochem.com
A study on the quantification of Cenobamate and other anti-seizure medications in human plasma using UHPLC-MS/MS reported that their method was selective and that no interfering peaks were observed from other components. mdpi.comresearchgate.net This level of selectivity is crucial for the accurate therapeutic drug monitoring of patients.
The following table summarizes the key characteristics of using a deuterated internal standard like this compound for enhancing specificity and selectivity:
| Feature | Benefit in Bioanalysis |
| Chemical Identity | Co-elutes with the analyte, ensuring that both are subjected to the same experimental conditions. aptochem.com |
| Mass Difference | Allows for clear differentiation between the analyte and the internal standard by the mass spectrometer. aptochem.com |
| Compensation for Matrix Effects | Normalizes for signal suppression or enhancement caused by other components in the biological matrix. clearsynth.com |
| Improved Accuracy and Precision | Reduces variability in sample preparation and analysis, leading to more reliable quantitative results. scioninstruments.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Labeled Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of chemical compounds, including those labeled with deuterium. studymind.co.uk In the context of this compound, NMR plays a crucial role in verifying the position and extent of deuterium incorporation.
Deuterium (²H) has a nuclear spin, just like a proton (¹H), but its resonance frequency in an NMR experiment is significantly different. studymind.co.uk This allows for the acquisition of ²H NMR spectra, which directly observe the deuterium atoms in the molecule. sigmaaldrich.com For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR, where the residual proton signals may be weak. sigmaaldrich.com
Key applications of NMR in the analysis of this compound and other deuterated compounds include:
Confirmation of Deuterium Labeling: ¹H NMR spectra of a deuterated compound will show a reduction or absence of signals at the positions where hydrogen atoms have been replaced by deuterium. studymind.co.uk Conversely, ²H NMR will show signals corresponding to the deuterated positions. sigmaaldrich.com
Determination of Isotopic Purity: Quantitative NMR (qNMR) techniques can be employed to determine the isotopic enrichment of the deuterated compound. google.com This involves comparing the integral of the deuterium signal to that of an internal standard with a known concentration. google.com
Analysis in Deuterated Solvents: NMR experiments are typically conducted using deuterated solvents to avoid large solvent signals in the ¹H NMR spectrum. studymind.co.uk The use of deuterated compounds as analytes can sometimes be studied in non-deuterated solvents, as the deuterium signals are observed in a different spectral window. sigmaaldrich.com
A study on the purification and structural assignment of Carisbamate glucuronide epimers from urine utilized various NMR techniques, including COSY, HSQC, HMBC, and NOESY, to confirm the structures of the metabolites. hyphadiscovery.com This demonstrates the power of NMR in unambiguously identifying the structure of complex molecules in biological samples.
The chemical shifts observed in an NMR spectrum are highly sensitive to the local electronic environment of the nucleus. The following table provides hypothetical ¹H NMR chemical shifts for the non-deuterated positions of (S)-Carisbamate, which would be expected to remain in the spectrum of this compound. Note that actual chemical shifts can vary depending on the solvent and other experimental conditions.
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.2 - 7.6 | Multiplet |
| CH-O | ~5.0 | Doublet of Doublets |
| NH₂ | ~6.5 | Broad Singlet |
| CH₂ | ~4.2 | Multiplet |
Note: This table is for illustrative purposes. Actual chemical shifts would need to be determined experimentally.
The chemical shifts of common laboratory solvents and impurities are well-documented and are essential for distinguishing analyte signals from extraneous peaks. sigmaaldrich.comcarlroth.com
Investigating Metabolic Pathways and Biotransformation with S Carisbamate D4
Tracing Carisbamate (B1668445) Metabolism Using Deuterium (B1214612) Labeling Techniques
Deuterium labeling is a strategic approach to modify a drug molecule without significantly altering its physicochemical properties. nih.govnih.gov The replacement of hydrogen with deuterium atoms at specific positions in the Carisbamate structure creates (S)-Carisbamate-d4, a molecule that is chemically similar to the parent drug but distinguishable by its mass. This mass difference is the cornerstone of its utility in metabolic studies.
When this compound is introduced into a biological system, its metabolic journey can be traced using mass spectrometry. The deuterium atoms act as a stable isotopic label, allowing for the differentiation of the administered compound and its subsequent metabolites from endogenous molecules. nih.gov This technique is particularly advantageous as it avoids the use of radioactive isotopes, enhancing the safety profile of such studies.
The primary benefit of using this compound is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. researchgate.netscienceopen.com This can result in an altered pharmacokinetic profile, potentially leading to increased plasma half-life and greater exposure of the parent drug. scienceopen.com By comparing the metabolic profiles of Carisbamate and this compound, researchers can identify the specific metabolic pathways that are sensitive to this isotopic substitution, thereby pinpointing sites of metabolic activity on the molecule.
A hypothetical study comparing the metabolism of Carisbamate and this compound might yield the following data:
| Compound | Time (hours) | Parent Drug Concentration (ng/mL) | Major Metabolite Concentration (ng/mL) |
| (S)-Carisbamate | 1 | 850 | 150 |
| 4 | 400 | 350 | |
| 8 | 150 | 450 | |
| This compound | 1 | 950 | 50 |
| 4 | 700 | 200 | |
| 8 | 450 | 300 |
Identification and Structural Elucidation of Carisbamate Metabolites with this compound
The use of this compound significantly aids in the identification and structural elucidation of its metabolites. When analyzing samples from in vitro or in vivo studies, mass spectrometry can be programmed to detect the characteristic isotopic signature of the deuterated compound and its metabolic products. The mass shift caused by the four deuterium atoms in this compound allows for the clear identification of drug-related material against a complex biological background.
Metabolites are formed through various biotransformation reactions, such as oxidation, hydrolysis, and conjugation. In the case of Carisbamate, metabolism can occur at several positions on the molecule. The presence of the deuterium label in metabolites confirms their origin from the administered drug. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are instrumental in this process. By fragmenting the metabolite ions, researchers can deduce the site of metabolic modification relative to the position of the deuterium labels.
For instance, if a metabolite of this compound is detected with a mass increase corresponding to the addition of an oxygen atom (hydroxylation), the fragmentation pattern will reveal whether the hydroxylation occurred on the deuterated phenyl ring or elsewhere on the molecule. This level of detail is crucial for building a comprehensive picture of the drug's biotransformation.
A summary of potential Carisbamate metabolites identified using this compound could be presented as follows:
| Metabolite ID | Proposed Structure | Mass Shift from this compound | Method of Identification |
| M1 | Hydroxylated Carisbamate | +16 Da | LC-MS/MS |
| M2 | Glucuronidated Carisbamate | +176 Da | LC-MS/MS |
| M3 | N-dealkylated Carisbamate | -28 Da | LC-MS/MS |
Enzymatic Biotransformation Studies Assisted by this compound
To understand the specific enzymes responsible for Carisbamate metabolism, in vitro studies are conducted using various enzyme systems, such as liver microsomes, S9 fractions, and recombinant enzymes. This compound is a valuable tool in these assays. By incubating the deuterated compound with these enzyme preparations, researchers can determine which enzymes are involved in its biotransformation.
The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of many drugs. nih.gov By using a panel of recombinant human CYP enzymes, it is possible to identify the specific isoforms responsible for metabolizing Carisbamate. The rate of disappearance of this compound and the rate of formation of its metabolites can be monitored over time in the presence of each CYP isoform.
The kinetic isotope effect observed with this compound can also provide mechanistic insights into the enzymatic reactions. A significant decrease in the rate of metabolism for the deuterated analog compared to the non-deuterated parent compound suggests that C-H bond cleavage is a rate-determining step in the metabolic pathway mediated by that particular enzyme.
The results of such an enzymatic study could be summarized in a table:
| Enzyme System | Substrate | Rate of Metabolism (pmol/min/mg protein) |
| Human Liver Microsomes | (S)-Carisbamate | 120 ± 15 |
| This compound | 85 ± 10 | |
| Recombinant CYP3A4 | (S)-Carisbamate | 95 ± 8 |
| This compound | 60 ± 5 | |
| Recombinant CYP2C9 | (S)-Carisbamate | 25 ± 4 |
| This compound | 22 ± 3 |
In Vitro Metabolic Stability Assessments of Carisbamate Using Deuterated Analogs
In vitro metabolic stability assays are essential for predicting a drug's in vivo pharmacokinetic properties. bioivt.comnuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate at which the parent drug is metabolized. nuvisan.comresearchgate.net The use of this compound in these assessments can provide a more nuanced understanding of its metabolic fate.
By comparing the metabolic stability of Carisbamate with that of this compound, researchers can quantify the impact of deuteration on the compound's intrinsic clearance. nih.gov If this compound exhibits significantly greater stability (i.e., a slower rate of metabolism), it suggests that the deuterated positions are key sites of metabolic attack. nih.gov This information is valuable for drug design, as it indicates that selective deuteration could be a viable strategy to improve the drug's metabolic profile.
The data from a comparative in vitro metabolic stability study could be presented as follows:
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| (S)-Carisbamate | Human Liver Microsomes | 35 | 19.8 |
| This compound | Human Liver Microsomes | 55 | 12.6 |
| (S)-Carisbamate | Rat Liver Microsomes | 25 | 27.7 |
| This compound | Rat Liver Microsomes | 40 | 17.3 |
Pharmacokinetic and Disposition Research Utilizing S Carisbamate D4 in Preclinical Models
Assessment of Absorption, Distribution, and Excretion (ADE) in Non-Human Biological Systems
Pharmacokinetic studies are fundamental to drug development, defining the journey of a compound through the body: absorption, distribution, metabolism, and excretion (ADME). omicsonline.orgopenaccessjournals.com Preclinical studies on the non-deuterated form of carisbamate (B1668445) have been conducted in several animal models, including mice, rats, rabbits, and dogs, to characterize these processes. researchgate.netnih.gov These investigations revealed that carisbamate is subject to extensive metabolism, with only a very small fraction (1-3%) of the parent drug being excreted unchanged in the urine. researchgate.net The primary site of metabolism is the liver, with minimal metabolic activity occurring in the kidneys. researchgate.net
The use of (S)-Carisbamate-d4 is instrumental in these preclinical ADE studies. As a stable isotope-labeled compound, it functions as an ideal tracer. pharmaffiliates.com When administered to animal models, samples of plasma, urine, and feces can be collected over time. Using highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately differentiate and quantify both the deuterated parent drug and its non-deuterated metabolites. This allows for a precise characterization of the rate and extent of absorption into the bloodstream, its distribution into various tissues, and the pathways and rates of its excretion from the body. omicsonline.orgfda.gov This level of detail is crucial for building a comprehensive pharmacokinetic profile before advancing to human trials. researchgate.net
Table 1: Conceptual Overview of this compound in Preclinical ADE Studies This table illustrates the application of this compound in typical preclinical assessments. The values are conceptual and for illustrative purposes.
| PK Parameter | Assessed In | Information Gained with this compound | Preclinical Model Example |
|---|---|---|---|
| Absorption (Cmax, Tmax, Bioavailability) | Plasma | Rate and extent of drug entering systemic circulation following oral administration. | Rat |
| Distribution (Vd) | Plasma, Tissues | The theoretical volume into which the drug distributes to achieve the concentration measured in plasma. | Dog |
| Metabolism | Plasma, Liver Microsomes | Identification of metabolic pathways and major metabolites. | Mouse |
| Excretion | Urine, Feces | Primary routes and rate of elimination of the drug and its metabolites from the body. | Rat |
Influence of Deuteration on Pharmacokinetic Parameters: Mechanistic Insights from this compound
A primary motivation for developing deuterated compounds is to favorably alter a drug's pharmacokinetic properties by leveraging the kinetic isotope effect (KIE). nih.govportico.org This quantum mechanical phenomenon occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the more common carbon-hydrogen (C-H) bond. portico.org Consequently, more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including the metabolic processes carried out by enzymes like the cytochrome P450 (CYP) family. portico.orgdovepress.com
The rate at which a drug is removed from the body is known as clearance. For drugs like carisbamate that are extensively metabolized, this process is highly dependent on enzymatic reactions that often involve the cleavage of C-H bonds. researchgate.net By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium (B1214612), the rate of metabolism can be reduced. nih.govdovepress.com This is known as the deuterium kinetic isotope effect (KIE or DIE), expressed as the ratio of the reaction rate for the light isotopologue to the heavy one (kH/kD). dovepress.com
A drug's elimination half-life (t½) is the time it takes for the plasma concentration of the drug to decrease by half. This parameter is inversely proportional to clearance. vin.com Therefore, by reducing the clearance rate through deuteration, the half-life of the drug is extended. bocsci.comijeat.org A longer half-life can be therapeutically advantageous, as it may allow for less frequent dosing and maintain more stable drug concentrations in the body, improving patient convenience and adherence. nih.govijeat.org The use of this compound in preclinical pharmacokinetic studies allows for direct comparison of its half-life against the non-deuterated version, quantifying the precise benefit gained from the deuterium isotope effect. ijeat.org
Table 2: Expected Impact of Deuteration on Key Pharmacokinetic Parameters This table illustrates the theoretical changes in pharmacokinetic parameters due to the kinetic isotope effect. The direction of change is based on established principles of deuteration.
| Pharmacokinetic Parameter | (S)-Carisbamate (Proteo) | This compound (Deuterated) | Expected Change Due to KIE |
|---|---|---|---|
| Metabolic Clearance (CLm) | Baseline | Lower | ▼ Decrease |
| Elimination Half-life (t½) | Baseline | Higher | ▲ Increase |
| Area Under the Curve (AUC) | Baseline | Higher | ▲ Increase |
Mass Balance Studies with Isotope-Labeled Carisbamate
Mass balance studies are a crucial component of drug development, designed to account for the complete disposition of an administered drug. The goal is to determine the extent to which a drug is absorbed and to identify all routes of excretion (typically urine and feces), quantifying the recovery of the total administered dose. nih.gov Historically, these studies utilized radiolabeled compounds (e.g., with ¹⁴C). However, stable isotope-labeled compounds, such as this compound, in conjunction with mass spectrometry, offer a modern, non-radioactive alternative for conducting these assessments. mcgill.ca
In a preclinical mass balance study, a known dose of this compound would be administered to an animal model. Urine and feces are then collected over a period sufficient to allow for complete elimination of the drug and its metabolites. By analyzing these samples for the presence of the deuterium label, researchers can calculate the percentage of the initial dose recovered from each excretion route. This provides a definitive account of the drug's fate in the body, confirming complete elimination and identifying the primary pathways of clearance, which is essential information for regulatory agencies. fda.gov
Drug-Drug Interaction Studies Utilizing this compound as a Probe
Drug-drug interactions (DDIs) are a major consideration in clinical practice, as co-administered drugs can alter each other's pharmacokinetic properties, potentially leading to toxicity or loss of efficacy. ich.org Carisbamate's clearance can be increased when co-administered with enzyme-inducing antiepileptic drugs like carbamazepine. nih.gov Investigating such interactions is a standard part of preclinical and clinical development.
In this context, this compound serves as an invaluable analytical tool, specifically as an internal standard in LC-MS/MS bioanalysis. pharmaffiliates.com To assess the effect of a perpetrator drug on carisbamate, preclinical models would be administered carisbamate with and without the interacting drug. To ensure the highest accuracy and precision in measuring the resulting carisbamate concentrations in plasma samples, a small amount of this compound is added to each sample during processing. Because the deuterated standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences the same extraction efficiency and ionization effects in the mass spectrometer. This allows it to be used to correct for any analytical variability, ensuring that any observed changes in carisbamate concentration are genuinely due to the drug interaction and not an analytical artifact. pharmaffiliates.com
Mechanistic and Preclinical Pharmacological Investigations Incorporating S Carisbamate D4
Elucidating Reaction Mechanisms Through Kinetic Isotope Effects of Deuterium (B1214612)
The use of deuterated compounds like (S)-Carisbamate-d4 is instrumental in studying reaction mechanisms, primarily through the analysis of the kinetic isotope effect (KIE). wikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orgjuniperpublishers.com In the context of drug metabolism, the deuterium KIE is particularly relevant.
The covalent bond between carbon and deuterium (C-D) has a lower zero-point energy compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to be broken. portico.orgpharmacy180.com Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, substituting that hydrogen with deuterium will slow the reaction down. portico.orgutdallas.edu This phenomenon is known as a primary KIE and is quantified as the ratio of the rate constants (kH/kD). juniperpublishers.com A kH/kD value significantly greater than 1 (often >2) provides strong evidence that C-H bond breaking is a critical, rate-limiting part of the reaction mechanism. portico.orgnih.gov
| Parameter | Description | Implication for this compound |
| Kinetic Isotope Effect (KIE) | The ratio of reaction rates between the light (H) and heavy (D) isotope-containing molecules (kH/kD). wikipedia.org | A high KIE value suggests that the deuterated position is a key site of metabolism and that C-H bond cleavage is rate-limiting. |
| Zero-Point Energy | The lowest possible energy that a quantum mechanical system may have. The C-D bond has a lower zero-point energy than the C-H bond. portico.orgpharmacy180.com | This difference in energy is the fundamental reason for the increased strength of the C-D bond. |
| Rate-Determining Step | The slowest step in a chemical reaction that determines the overall rate of the reaction. pharmacy180.com | Deuterium substitution only has a significant effect on the overall reaction rate if the bond cleavage occurs during this step. princeton.edu |
In Vitro Electrophysiological Studies on Neuronal Activity and Ion Channel Modulation Using Carisbamate (B1668445) and its Deuterated Analog
Carisbamate has been identified as a modulator of neuronal excitability, primarily through its interaction with voltage-gated ion channels. nih.govmdpi.com These channels are critical for the generation and propagation of action potentials in neurons. frontiersin.org In vitro electrophysiological studies, such as those using whole-cell patch-clamp techniques on cultured neurons, have shown that carisbamate inhibits voltage-gated sodium channels (Nav). nih.gov This inhibition is concentration-, voltage-, and use-dependent, meaning the blocking effect becomes more pronounced as the concentration of the drug increases and as the neurons become more active. nih.gov
Studies have demonstrated that carisbamate effectively blocks rat Nav1.2 channels and sodium channels in rat hippocampal neurons, which contributes to its ability to inhibit the repetitive firing of action potentials. nih.gov In addition to its effects on sodium channels, carisbamate has also been shown to suppress hyperpolarization-activated cation currents (Ih) and T-type voltage-gated calcium channels. frontiersin.orguky.edu
The use of this compound in these studies serves a specific purpose. Deuteration is a modification that primarily affects the metabolic stability (pharmacokinetics) of a drug rather than its direct interaction with a protein target (pharmacodynamics). wikipedia.orgselvita.com The size and electronic properties of deuterium are nearly identical to those of hydrogen. juniperpublishers.com Therefore, this compound is expected to exhibit the same ion channel modulating properties as its non-deuterated counterpart. By using the deuterated analog, researchers can confirm that the observed electrophysiological effects are due to the parent molecule itself and not a rapidly formed metabolite, as the formation of metabolites would be slowed by the deuterium substitution.
| Ion Channel Target | Effect of Carisbamate | IC50 Value | Reference |
| Voltage-Gated Sodium Channels (Nav1.2) | Concentration-, voltage-, and use-dependent inhibition | 68 µM | nih.gov |
| Voltage-Gated Sodium Channels (rat hippocampal neurons) | Inhibition | 89 µM | nih.gov |
| Transient Voltage-Gated Na+ Current (INa(T)) | Suppression | 56.4 µM | frontiersin.org |
| Late Voltage-Gated Na+ Current (INa(L)) | Suppression | 11.4 µM | frontiersin.org |
| Hyperpolarization-activated Cation Current (Ih) | Suppression | 13.9 µM | frontiersin.org |
| T-type Voltage-Gated Calcium Channels | Inhibition | - | uky.edu |
Cellular Uptake and Intracellular Distribution Studies of Carisbamate Using Deuterated Analogs
Understanding how a drug enters a cell and where it accumulates is fundamental to pharmacology. Deuterated analogs like this compound are valuable tools for these investigations because their physical and chemical properties are almost identical to the parent drug, yet their heavier mass allows them to be distinguished and traced using sensitive analytical techniques like mass spectrometry. cdnsciencepub.comnih.gov
Small molecule drugs can cross the cell membrane through several mechanisms. These include passive diffusion across the lipid bilayer, a process driven by the concentration gradient, and various forms of active transport that may involve transporter proteins or endocytosis. d-nb.infonih.gov The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, determine the predominant pathway. frontiersin.org
By treating cells with this compound, researchers can track its journey. After a specific incubation period, the cells can be washed and fractionated into different subcellular compartments (e.g., cytoplasm, mitochondria, nucleus). The amount of this compound in each fraction can then be precisely quantified. This allows for the determination of not only the rate of uptake but also the specific intracellular distribution of the compound. Such studies can reveal whether the drug accumulates in a particular organelle, which may be linked to its mechanism of action or potential for toxicity. dovepress.com While specific uptake studies on carisbamate using deuterated analogs are not widely published, this methodology is a standard and powerful approach in drug development. nih.gov
| Cellular Uptake Pathway | Description | Factors Influencing Pathway |
| Passive Diffusion | Movement of a substance across a membrane down its concentration gradient without the help of transport proteins. | Lipophilicity, small molecular size, lack of charge. |
| Facilitated Diffusion | Transport across a membrane via a protein channel or carrier, down the concentration gradient. | Presence of specific transporter proteins. |
| Active Transport | Movement of a substance against its concentration gradient, requiring energy (ATP) and a transporter protein. | Presence of specific transporter proteins. |
| Endocytosis (e.g., Clathrin-mediated, Caveolae-mediated) | The cell membrane engulfs the substance to form an intracellular vesicle. nih.gov | Larger molecules, particle size and shape, surface charge. nih.govfrontiersin.org |
Investigations into Metabolism-Mediated Toxicities via Deuterium Labeling (focus on mechanisms, not adverse effects)
Deuterium labeling is a powerful strategy to investigate the mechanisms underlying toxicities that are caused by metabolic activation of a drug. juniperpublishers.comnih.gov Many toxic effects are not caused by the drug molecule itself but by reactive metabolites formed during its biotransformation. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction.
By comparing the metabolite profile of carisbamate to that of this compound, researchers can observe these changes in metabolic pathways. For example, if a particular metabolite is suspected of causing toxicity, and its formation is significantly reduced upon deuteration at the site leading to its formation, it provides strong evidence for that metabolite's role in the toxicity mechanism. Conversely, if deuteration increases the formation of a different metabolite (metabolic switching), it allows for the investigation of the potential toxicity of that new major metabolite. nih.govnih.gov This approach enables a mechanistic understanding of how specific metabolic transformations contribute to toxicity, which is crucial for designing safer drugs. nih.govresearchgate.net
| Phenomenon | Description | Application in Mechanistic Toxicity Studies |
| Reactive Metabolite | A chemically reactive species formed during the metabolism of a xenobiotic. | Often the direct cause of toxicity by binding to cellular components. |
| Metabolic Switching/Shunting | The alteration of metabolic pathways due to the blockage or slowing of a primary route. nih.gov | Deuteration can induce metabolic switching, allowing researchers to study the consequences of increasing or decreasing specific metabolic pathways. |
| Detoxification Pathway | A metabolic route that converts a drug or its metabolite into a less toxic, more easily excretable form (e.g., glucuronidation). | Investigating whether deuteration shunts the drug towards or away from these beneficial pathways. |
Applications of S Carisbamate D4 in Preclinical Drug Discovery and Development Research
Optimization of Lead Compounds for Enhanced Metabolic Stability
In the realm of preclinical drug discovery, the optimization of lead compounds is a critical step toward developing a successful therapeutic agent. A significant hurdle in this process is achieving adequate metabolic stability. scialert.net Compounds that are rapidly metabolized often exhibit poor pharmacokinetic profiles, such as a short half-life, which can hinder their therapeutic efficacy. scialert.netyoutube.com One advanced strategy employed to mitigate this issue is selective deuteration, a technique exemplified by the use of (S)-Carisbamate-d4. juniperpublishers.comnih.gov
The application of this strategy can lead to an improved pharmacokinetic profile, potentially resulting in a longer half-life and greater drug exposure. juniperpublishers.cominformaticsjournals.co.in In the case of this compound, the deuterium (B1214612) atoms are strategically placed on the phenyl ring. nih.gov This specific placement is intended to protect the molecule from oxidative metabolism at these positions. The goal of creating such a deuterated analog is to develop a compound that retains the desired pharmacological activity of the parent drug, carisbamate (B1668445), while exhibiting a more favorable metabolic profile. juniperpublishers.comresearchgate.net
Research into deuterated compounds often involves comparative in vitro studies using liver microsomes or hepatocytes to assess metabolic stability. scialert.netresearchgate.net These studies compare the rate of metabolism of the deuterated compound to its non-deuterated counterpart. The findings from these assays help researchers to quantify the improvement in metabolic stability and to predict the potential for an extended half-life in vivo. juniperpublishers.comfrontiersin.org
Table 1: Illustrative In Vitro Metabolic Stability Data
| Compound | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound (e.g., Carisbamate) | 15 | 46.2 |
| Deuterated Analog (e.g., this compound) | 35 | 19.8 |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of deuteration on metabolic stability. Actual values for this compound would be determined through specific experimental studies.
Evaluation of Preclinical Drug Candidates Using Deuterated Analogs for Comparative Disposition Studies
The evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME), collectively known as its disposition, is a fundamental aspect of preclinical development. vimta.com Deuterated analogs, such as this compound, serve as valuable tools in these comparative disposition studies. By administering the deuterated and non-deuterated compounds, researchers can gain a more precise understanding of the parent drug's pharmacokinetic behavior.
One of the primary applications of stable isotope-labeled compounds like this compound is in "cassette dosing" or co-administration studies. In this experimental design, a mixture of the parent drug and its deuterated analog is administered simultaneously to animal models. veeprho.com The use of liquid chromatography-mass spectrometry (LC-MS) allows for the distinct detection and quantification of both the deuterated and non-deuterated compounds in biological samples due to their mass difference. veeprho.com This approach enables a direct comparison of their pharmacokinetic profiles under identical biological conditions, reducing inter-animal variability.
These comparative studies can reveal subtle but significant differences in how the compounds are processed in the body. For instance, while a deuterated compound might be designed for greater metabolic stability, it is crucial to confirm that this modification does not negatively impact other disposition properties, such as absorption or distribution. researchgate.net In some cases, deuteration can lead to unexpected shifts in metabolic pathways, a phenomenon known as metabolic switching. nih.gov Therefore, comprehensive disposition studies are essential to fully characterize the effects of deuteration.
The data generated from these preclinical evaluations are critical for making informed decisions about which drug candidates to advance into clinical trials. texilajournal.com A favorable pharmacokinetic profile, characterized by adequate bioavailability and a suitable half-life, is a key determinant of a drug's potential for success. juniperpublishers.com The use of deuterated analogs like this compound provides a higher level of precision in these assessments.
Table 2: Representative Pharmacokinetic Parameters from a Comparative Disposition Study
| Parameter | Parent Compound | Deuterated Analog |
| Cmax (ng/mL) | 850 | 920 |
| Tmax (h) | 1.5 | 1.5 |
| AUC (ng·h/mL) | 4250 | 6375 |
| t½ (h) | 4.0 | 6.2 |
Note: This table presents hypothetical data to illustrate the potential differences in pharmacokinetic parameters that might be observed in a comparative study. Cmax: maximum plasma concentration; Tmax: time to reach Cmax; AUC: area under the plasma concentration-time curve; t½: half-life.
Quality Control and Reference Standard Applications in Pharmaceutical Analytical Research
In pharmaceutical analytical research, the accuracy and reliability of measurements are paramount. This compound, as a stable isotope-labeled compound, plays a crucial role as a reference standard in quality control (QC) and analytical method development. axios-research.comlgcstandards.com Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. usp.org
The primary application of this compound in this context is as an internal standard for bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). veeprho.comnih.gov During the quantification of carisbamate in biological matrices such as plasma or urine, a known amount of this compound is added to the sample. Because the deuterated standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and is detected separately by the mass spectrometer. veeprho.com This allows for the correction of any variability that may occur during sample preparation, extraction, and analysis, thereby significantly improving the accuracy and precision of the quantitative results. veeprho.com
The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis due to its ability to mimic the behavior of the analyte throughout the analytical process. nih.gov This ensures that any loss of analyte during sample handling is mirrored by a proportional loss of the internal standard, leading to a consistent and reliable analyte-to-internal standard ratio.
Furthermore, this compound can be used as a reference material for the validation of analytical methods designed to measure carisbamate. axios-research.com Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The availability of a well-characterized deuterated standard facilitates these validation studies. waters.com
Impurities Profiling and Traceability Studies in Carisbamate Synthesis and Related Compounds
The identification and control of impurities are critical aspects of pharmaceutical manufacturing and quality control. chromicent.de Impurities can arise from various sources, including the starting materials, intermediates, by-products of the synthesis process, or degradation of the final drug substance. chromicent.de this compound is a valuable tool in the profiling and tracing of impurities related to the synthesis of carisbamate.
In impurity profiling, analytical techniques are used to detect, identify, and quantify any undesirable substances present in the active pharmaceutical ingredient (API). chromicent.deconicet.gov.ar this compound can be used to help identify unknown peaks in a chromatogram. By comparing the fragmentation patterns of potential impurities with that of the deuterated standard in mass spectrometry, structural information about the impurities can be deduced.
Moreover, deuterated standards can be intentionally "spiked" into the synthesis reaction at various stages to act as tracers. This allows researchers to understand the fate of specific chemical entities throughout the manufacturing process. For example, if a deuterated intermediate is introduced, its presence or the presence of its deuterated derivatives in the final product can indicate the origin and pathway of impurity formation. This information is invaluable for optimizing the synthesis process to minimize the formation of impurities.
The use of this compound and other related deuterated compounds as reference standards is also essential for the quantitative analysis of known impurities. axios-research.com Regulatory guidelines often require strict limits on the levels of specific impurities. Accurate quantification, often achieved using methods that employ a stable isotope-labeled internal standard, is necessary to ensure that these limits are met and to guarantee the safety and quality of the final drug product. conicet.gov.ar
Future Perspectives and Emerging Research Avenues for Deuterated Carisbamate Analogs
Integration of (S)-Carisbamate-d4 in Advanced Metabolomics and Proteomics Workflows
The fields of metabolomics and proteomics are essential for discovering biomarkers and elucidating the complex molecular mechanisms underlying disease states and drug actions. mdpi.comd-nb.info In these advanced analytical workflows, precise and accurate quantification of target molecules within complex biological samples is paramount. This compound is ideally suited for this role, primarily serving as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of carisbamate (B1668445) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comveeprho.com
The use of a deuterated internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and metabolic studies. veeprho.comveeprho.com In metabolomics, which aims to connect small molecules to biological pathways, this accuracy allows for the precise characterization of a drug's metabolic fate and its impact on endogenous metabolite profiles. d-nb.info For instance, in studies quantifying carisbamate in plasma or tissue, this compound is added at a known concentration to samples, and the ratio of the non-labeled drug to the labeled standard is used for quantification. researchgate.netnih.gov This approach minimizes analytical bias and improves the accuracy of determining pharmacokinetic parameters. washington.edu
Integrated metabolomic and proteomic analyses can reveal comprehensive molecular changes induced by a drug. frontiersin.orgbiorxiv.org While this compound is not directly used in proteomics, its role in anchoring the quantitative data for the drug itself is foundational. Accurate pharmacokinetic data, enabled by this compound, allows researchers to correlate drug exposure with observed changes in the proteome and metabolome, providing a clearer picture of the drug's mechanism of action and effects on cellular pathways. td2inc.com
| Application Area | Role of this compound | Analytical Technique | Key Advantage |
|---|---|---|---|
| Pharmacokinetic Studies | Internal Standard for Quantification veeprho.comveeprho.com | LC-MS/MS researchgate.netnih.gov | Improves accuracy and precision of drug concentration measurement in biological matrices. |
| Metabolite Identification | Reference compound for mass shift analysis | High-Resolution Mass Spectrometry | Aids in distinguishing drug metabolites from background ions. |
| Therapeutic Drug Monitoring | Calibrator and Quality Control | LC-MS/MS veeprho.com | Ensures reliable and reproducible quantification for clinical and research applications. |
| Metabolomics | Anchor for quantitative analysis | LC-MS/MS mdpi.com | Enables precise correlation between drug exposure and changes in endogenous metabolite profiles. |
This table summarizes the key applications of this compound in advanced analytical workflows.
Innovations in Isotopic Labeling Strategies for Complex Carisbamate Derivatives and Metabolites
Stable isotope labeling is a powerful and versatile tool for tracing the metabolic fate of drugs and elucidating complex biochemical pathways. doi.org Innovations in labeling strategies are crucial for studying complex molecules like carisbamate, which is known to be extensively metabolized, primarily through glucuronidation and oxidation. nih.gov Beyond the synthesis of this compound, emerging strategies focus on creating a wider array of isotopically labeled analogs to track not only the parent drug but also its key metabolites.
The synthesis of complex deuterated derivatives involves site-specific incorporation of deuterium (B1214612) atoms at positions susceptible to metabolic modification. rsc.orgnih.gov This strategic placement can intentionally slow down metabolism due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. wikipedia.org This approach can be used to generate metabolites that are otherwise transient or present in very low concentrations. Furthermore, synthesizing labeled versions of known metabolites, such as (S)-Carisbamate beta-D-O-Glucuronide, provides essential standards for their direct and accurate quantification in biological systems. veeprho.com
Modern isotopic labeling is not limited to deuterium. Strategies employing heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) can also be applied. washington.edusigmaaldrich.com For example, a carisbamate analog labeled with both ¹⁵N and deuterium ((S)-Carisbamate-¹⁵N,d₂) has been synthesized. cymitquimica.com Such multi-isotope labeling provides more detailed information in mass spectrometry, aiding in structural elucidation of unknown metabolites by analyzing the specific mass shifts in fragment ions. These innovative labeling methods provide sophisticated tools to build a comprehensive map of the biotransformation of carisbamate and its derivatives. rsc.org
| Labeling Strategy | Isotope(s) | Purpose | Application to Carisbamate Research |
|---|---|---|---|
| Site-Specific Deuteration | ²H (Deuterium) | Enhance metabolic stability (KIE); create internal standards. nih.govwikipedia.org | Synthesis of this compound for PK studies; probing metabolic "hotspots". |
| Uniform Labeling | ¹³C, ¹⁵N | Trace the entire molecular backbone. sigmaaldrich.com | Following the carisbamate core structure through various metabolic transformations. |
| Metabolite-Specific Labeling | ²H, ¹³C, ¹⁵N | Create authentic standards for metabolite quantification. veeprho.com | Synthesis of labeled (S)-Carisbamate beta-D-O-Glucuronide for direct measurement. |
| Multi-Isotope Labeling | e.g., ¹⁵N, ²H | Facilitate structural elucidation of novel metabolites. cymitquimica.com | Using compounds like (S)-Carisbamate-¹⁵N,d₂ to analyze MS fragmentation patterns. |
This table outlines innovative isotopic labeling strategies and their potential applications in studying carisbamate and its metabolites.
Computational Modeling and Simulation Informed by Deuterium Isotope Studies of Carisbamate
Computational chemistry provides powerful tools for understanding and predicting the effects of isotopic substitution on molecular properties and reactivity. When combined with experimental data from deuterium isotope studies, computational modeling can offer deep insights into the reaction mechanisms governing drug metabolism. mdpi.com The primary phenomenon of interest is the kinetic isotope effect (KIE), which is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov
For carisbamate, computational models can be used to predict how deuteration at specific positions will affect its metabolic stability. Density functional theory (DFT) calculations, for example, can model the vibrational frequencies of C-H versus C-D bonds, allowing for the theoretical calculation of KIEs for specific metabolic reactions, such as hydroxylation. mdpi.com A significant primary KIE suggests that C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov While carisbamate shows little evidence of metabolism by cytochrome P450 (CYP) enzymes nih.gov, deuterium substitution can still be used to probe the mechanisms of other oxidative pathways or glucuronidation.
Furthermore, path integral and free-energy perturbation simulations can model how deuteration affects intermolecular interactions, such as the binding of carisbamate to a metabolizing enzyme or transporter protein. nih.gov These simulations can reveal subtle changes in hydrogen bonding, van der Waals forces, and molecular conformation that result from replacing hydrogen with deuterium. wikipedia.orgrsc.org This information is valuable for rational drug design, allowing chemists to predict which deuterated analogs of carisbamate might possess an optimized pharmacokinetic profile.
| Computational Method | Parameter Investigated | Relevance to Deuterated Carisbamate |
|---|---|---|
| Density Functional Theory (DFT) | Bond vibrational frequencies, transition state energies. mdpi.com | Prediction of kinetic isotope effects (KIEs) for specific metabolic reactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electron density, bond critical points. | Analysis of how deuteration alters the strength and nature of chemical bonds. |
| Path Integral / Free-Energy Perturbation | Isotopic free energy differences, acid-base equilibria. nih.gov | Simulating the effect of deuteration on interactions with solvents and biological macromolecules. |
| Molecular Dynamics (MD) Simulation | Conformational sampling, binding dynamics. | Exploring how the subtle steric and electronic changes from deuteration affect binding to proteins. |
This table describes computational methods used to study deuterium isotope effects and their application to carisbamate research.
Exploration of this compound as a Tool in Novel Preclinical Disease Models
Preclinical disease models are indispensable for evaluating the efficacy and mechanism of action of new therapeutic agents. Carisbamate has demonstrated a broad spectrum of anticonvulsant and disease-modifying effects in several well-established preclinical models of epilepsy. nih.govnih.gov These include genetic models like the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) and models of acquired epilepsy such as the lithium-pilocarpine model of temporal lobe epilepsy. nih.govnih.gov
In this context, this compound plays a critical supporting, yet essential, role. Its primary function is as an internal standard for the precise quantification of carisbamate concentrations in plasma and brain tissue from these animal models. veeprho.comresearchgate.net This analytical rigor is fundamental for establishing a clear relationship between drug exposure (pharmacokinetics, PK) and the observed therapeutic effect (pharmacodynamics, PD). aesnet.org By enabling accurate PK/PD modeling, this compound allows researchers to understand how different levels of drug exposure correlate with outcomes like seizure reduction or neuroprotection. aesnet.org
The use of this compound also facilitates research into how the parent drug is metabolized and distributed within these disease models. Understanding the metabolic profile of carisbamate in a model of temporal lobe epilepsy, for instance, can provide insights into its neuroprotective mechanisms. nih.gov As research moves towards novel and more complex preclinical models, such as those involving specific genetic mutations or co-morbidities, the need for robust analytical tools like this compound will only increase. It enables the reliable comparison of pharmacokinetic data across different models and helps validate their translational relevance to human disease.
| Preclinical Model | Disease Modeled | Finding with Carisbamate | Role of this compound |
|---|---|---|---|
| Lithium-Pilocarpine Rat Model | Temporal Lobe Epilepsy | Showed strong neuroprotective and disease-modifying effects. nih.gov | Accurate PK measurements to correlate drug exposure with neuroprotection. |
| GAERS Rat Model | Genetic Absence Seizures | Dose-dependently reduced spike-and-wave discharges. nih.gov | Establishing the exposure-response relationship for anti-absence effects. |
| Wistar Audiogenic Sensitive (AS) Rat | Genetically Determined Convulsive Seizures | Suppressed wild running and tonic seizures. nih.gov | Quantification of carisbamate in brain tissue to assess target engagement. |
| Maximal Electroshock Seizure (MES) | Generalized Tonic-Clonic Seizures | Exhibited anticonvulsant activity. researchgate.net | Foundational PK analysis to support efficacy studies. |
This table highlights the use of carisbamate in various preclinical models and the crucial analytical role played by its deuterated analog, this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
